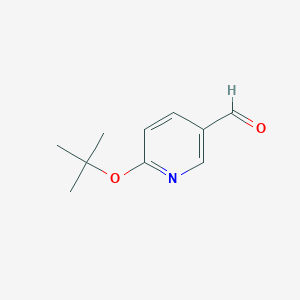![molecular formula C10H16N2OS B6615910 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde CAS No. 1184055-27-3](/img/structure/B6615910.png)
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is an organic compound with a thiazole ring substituted with a diethylaminoethyl group and an aldehyde group
Mecanismo De Acción
Target of Action
Similar compounds with diethylaminoethyl groups have been reported to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-(diethylamino)ethylamine with a thiazole derivative. One common method includes the condensation of 2-(diethylamino)ethylamine with 4-formylthiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethylamine: A precursor in the synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde.
4-formylthiazole: Another precursor used in the synthesis.
2-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carbaldehyde: A similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
This compound is unique due to the presence of both the diethylaminoethyl group and the thiazole ring, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRBGIBXYDJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=CS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)



![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)


![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)


